

Spectral Analysis of Methyl 5-iodo-2,4-dimethoxybenzoate: A Technical Guide

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Compound of Interest

Compound Name: Methyl 5-iodo-2,4-dimethoxybenzoate

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This technical guide provides a detailed overview of the predicted spectral data for **Methyl 5-iodo-2,4-dimethoxybenzoate**, a key intermediate in various synthetic applications. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a predictive analysis of its spectroscopic characteristics.

Due to the limited availability of published experimental data for this specific compound, this guide leverages established principles of spectroscopy and data from analogous structures to provide a robust predictive model of its spectral properties.

Predicted Spectral Data

The following tables summarize the predicted spectral data for **Methyl 5-iodo-2,4-dimethoxybenzoate**. These predictions are based on the analysis of substituent effects on the parent molecule, methyl 2,4-dimethoxybenzoate, and comparison with spectral data of similar iodinated aromatic compounds.

¹H NMR (Proton Nuclear Magnetic Resonance)

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ , ppm) | Multiplicity | Integration | Assignment |
|----------------------------------|--------------|-------------|---|
| ~ 7.95 | s | 1H | Ar-H (H-6) |
| ~ 6.55 | s | 1H | Ar-H (H-3) |
| ~ 3.92 | s | 3H | OCH ₃ (C4-OCH ₃) |
| ~ 3.88 | s | 3H | OCH ₃ (C2-OCH ₃) |
| ~ 3.85 | s | 3H | COOCH ₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ , ppm) | Assignment |
|----------------------------------|-----------------------------|
| ~ 165.5 | C=O (ester) |
| ~ 162.0 | C-O (C4) |
| ~ 159.5 | C-O (C2) |
| ~ 141.0 | C-H (C6) |
| ~ 112.0 | C-COOCH ₃ (C1) |
| ~ 95.0 | C-H (C3) |
| ~ 80.0 | C-I (C5) |
| ~ 56.5 | OCH ₃ (C4 or C2) |
| ~ 56.0 | OCH ₃ (C2 or C4) |
| ~ 52.5 | COOCH ₃ |

IR (Infrared) Spectroscopy

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-----------|--------------------------------------|
| 2950-3000 | Medium | C-H stretch (aromatic and methyl) |
| ~ 1725 | Strong | C=O stretch (ester) |
| ~ 1600, 1480 | Medium | C=C stretch (aromatic ring) |
| 1200-1300 | Strong | C-O stretch (aryl ether, asymmetric) |
| 1020-1080 | Strong | C-O stretch (aryl ether, symmetric) |
| ~ 1100 | Strong | C-O stretch (ester) |
| ~ 600-700 | Medium | C-I stretch |

Mass Spectrometry (MS)

| m/z | Interpretation |
|-----|--|
| 322 | [M] ⁺ (Molecular ion) |
| 291 | [M - OCH ₃] ⁺ |
| 263 | [M - COOCH ₃] ⁺ |
| 195 | [M - I] ⁺ |
| 164 | [M - I - OCH ₃] ⁺ |

Experimental Protocols

The following are representative protocols for the synthesis and spectral characterization of **Methyl 5-iodo-2,4-dimethoxybenzoate**.

Synthesis of Methyl 5-iodo-2,4-dimethoxybenzoate

This procedure is based on the electrophilic iodination of methyl 2,4-dimethoxybenzoate.

Materials:

- Methyl 2,4-dimethoxybenzoate
- N-Iodosuccinimide (NIS)
- Acetonitrile (anhydrous)
- Trifluoroacetic acid (catalytic amount)
- Sodium thiosulfate solution (10% aqueous)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Ethyl acetate
- Hexane

Procedure:

- In a round-bottom flask protected from light, dissolve methyl 2,4-dimethoxybenzoate (1.0 eq) in anhydrous acetonitrile.
- Add N-Iodosuccinimide (1.1 eq) to the solution.
- Add a catalytic amount of trifluoroacetic acid to initiate the reaction.
- Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding 10% aqueous sodium thiosulfate solution.
- Extract the product with ethyl acetate (3 x 50 mL).
- Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield **Methyl 5-iodo-2,4-dimethoxybenzoate** as a solid.

Spectral Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H and ^{13}C NMR spectra are to be recorded on a 400 MHz spectrometer.
- The sample is to be dissolved in deuterated chloroform (CDCl_3).
- Chemical shifts are to be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

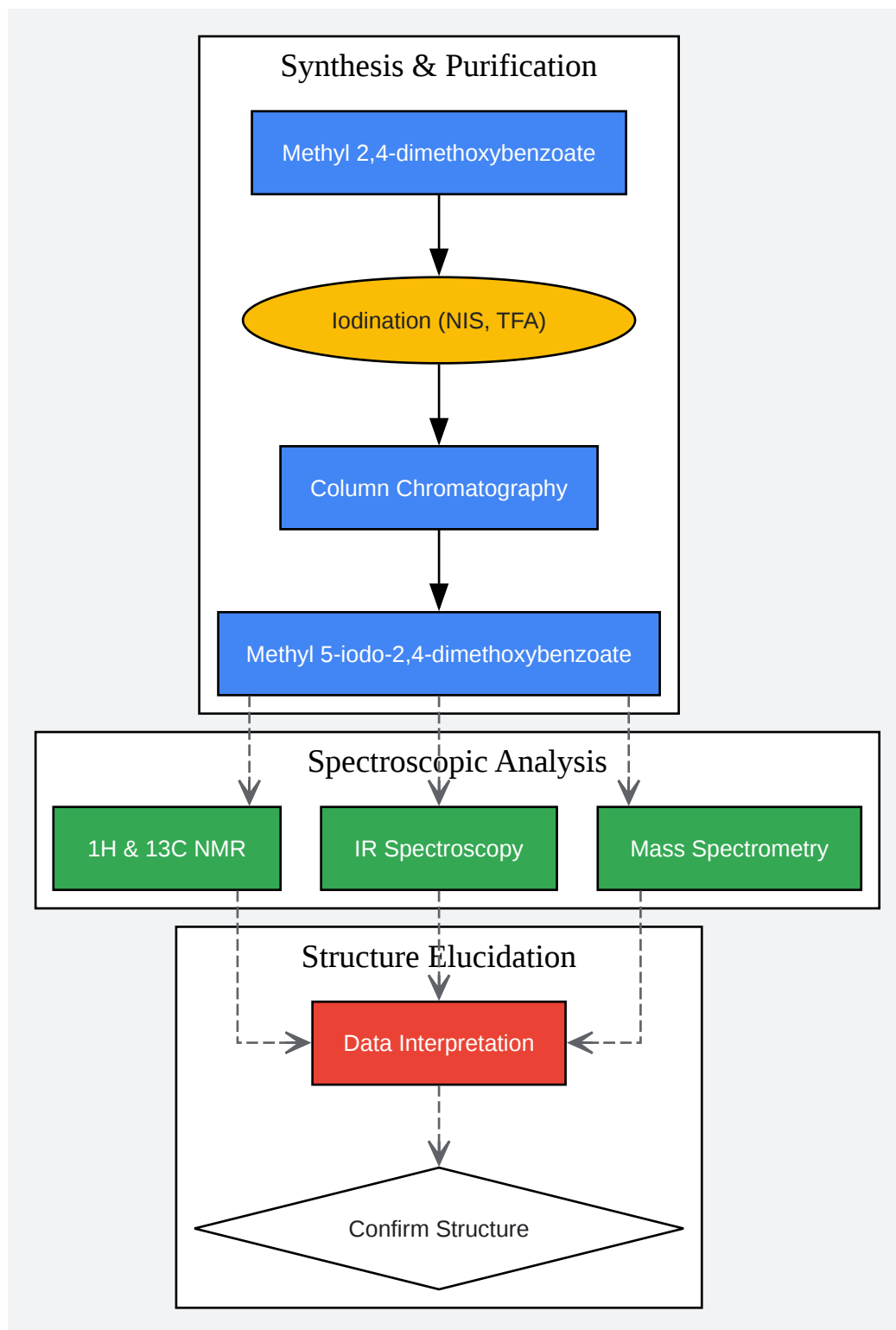
- The IR spectrum is to be recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
- The sample can be analyzed as a thin film on a salt plate or as a KBr pellet.
- Data is to be reported in wavenumbers (cm^{-1}).

Mass Spectrometry (MS):

- Mass spectra are to be obtained using an electron ionization (EI) mass spectrometer.
- The sample is to be introduced via a direct insertion probe or through a gas chromatograph.
- The mass-to-charge ratio (m/z) of the molecular ion and major fragments are to be reported.

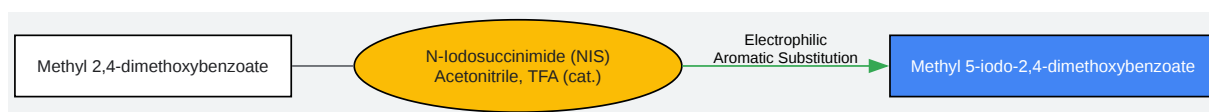
Visualizations

The following diagrams illustrate the logical workflow for the spectral analysis and a proposed synthetic pathway for **Methyl 5-iodo-2,4-dimethoxybenzoate**.



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Caption: Workflow for Synthesis and Spectral Analysis.



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Caption: Proposed Synthetic Pathway.

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